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17,21-Dihydroxypregn-4-ene-3,20-dione

Cat. No.: B1663625
CAS No.: 152-58-9
M. Wt: 346.5 g/mol
InChI Key: WHBHBVVOGNECLV-UHFFFAOYSA-N
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Description

Nomenclature and Historical Context of Cortodoxone Discovery

Cortodoxone is known by several names, reflecting its chemical structure and historical discovery. Its International Nonproprietary Name (INN) is cortodoxone, but it is also widely referred to as 11-deoxycortisol. wikipedia.org Chemically, it is identified as 17α,21-dihydroxyprogesterone or 17α,21-dihydroxypregn-4-ene-3,20-dione. wikipedia.org

The discovery of this compound is rooted in the mid-20th century's intensive research into adrenal cortex hormones. Swiss chemist Tadeusz Reichstein, a pioneer in steroid research, first isolated and described the compound in 1938, naming it "Substance S". wikipedia.orghmdb.ca This nomenclature was part of his systematic labeling of substances isolated from adrenal glands. wikipedia.org For his broader work on the hormones of the adrenal cortex, Reichstein, along with Philip Hench and Edward Kendall, was awarded the Nobel Prize in Physiology or Medicine in 1950. nih.gov

Subsequent milestones include the 1949 synthesis of "Compound S" by American chemist Percy Lavon Julian, who derived it from the readily available soybean sterol, stigmasterol. wikipedia.org A pivotal development occurred in 1952 when Durey Peterson and Herbert Murray of the Upjohn company reported a fermentation process using common molds for the 11α-oxygenation of steroids. wikipedia.orgosdd.net This breakthrough was crucial as it allowed for the conversion of Substance S into cortisone (B1669442) and cortisol, making these vital therapeutic agents more accessible. wikipedia.orgosdd.net

Table 1: Nomenclature of Cortodoxone

Type of Name Name
International Nonproprietary Name (INN) Cortodoxone wikipedia.org
Common Chemical Name 11-Deoxycortisol wikipedia.org
Synonyms Cortexolone, Reichstein's Substance S, Compound S wikipedia.orgiiab.memedchemexpress.com

| Systematic (IUPAC) Name | 17α,21-Dihydroxypregn-4-ene-3,20-dione wikipedia.org |

Cortodoxone as an Endogenous Glucocorticoid Steroid Hormone and Metabolic Intermediate in Steroidogenesis

Cortodoxone is an endogenous steroid hormone with glucocorticoid properties. wikipedia.orgselleckchem.comabmole.com In the complex cascade of steroidogenesis—the metabolic pathway for producing steroid hormones from cholesterol—cortodoxone serves as a critical metabolic intermediate. hmdb.canih.gov

In mammals, the synthesis of the primary glucocorticoid, cortisol, involves a series of enzymatic steps within the adrenal cortex. nih.gov The process begins with cholesterol being converted to pregnenolone. nih.gov Through subsequent reactions, 17α-hydroxyprogesterone is formed. The enzyme 21-hydroxylase then acts on 17α-hydroxyprogesterone to produce cortodoxone. wikipedia.orghmdb.ca In the final step of cortisol synthesis, the enzyme 11β-hydroxylase converts cortodoxone into cortisol. wikipedia.orghmdb.ca

While cortodoxone itself exhibits glucocorticoid activity, it is significantly less potent than cortisol in mammals. wikipedia.orghmdb.ca Consequently, its primary physiological role in mammalian systems is that of a precursor molecule. wikipedia.orghmdb.ca The measurement of cortodoxone levels is a valuable diagnostic tool for assessing the function of the adrenal glands, helping to identify enzyme deficiencies, such as 11β-hydroxylase deficiency, that can impair cortisol production. wikipedia.orghmdb.ca

Table 2: Role of Cortodoxone in Mammalian Steroidogenesis

Precursor Enzyme Product Subsequent Product Final Hormone (in this pathway)

Comparative Endogenous Roles of Cortodoxone Across Vertebrate Models: Mammalian vs. Non-Mammalian Systems (e.g., Sea Lamprey)

The physiological role of cortodoxone presents a fascinating example of evolutionary divergence among vertebrates. While it is primarily a metabolic intermediate with limited direct biological activity in mammals, it serves as the principal and active corticosteroid hormone in the sea lamprey (Petromyzon marinus), a member of the agnathans (jawless vertebrates) that represent one of the most ancient vertebrate lineages. hmdb.canih.gov

This functional difference is likely due to a truncated steroid biosynthesis pathway in lampreys, which may lack the 11β-hydroxylase enzyme necessary to convert cortodoxone to cortisol. wikipedia.orgshaughnessylab.com Research has provided substantial evidence that in the lamprey, cortodoxone is the active corticosteroid, performing functions analogous to both glucocorticoids and mineralocorticoids in higher vertebrates. nih.gov

Studies have shown that cortodoxone is the main corticosteroid present in lamprey plasma and that its secretion is regulated by the hypothalamus-pituitary axis in response to stress. nih.govnih.gov A specific corticosteroid receptor with high affinity for cortodoxone has been identified in the lamprey's gills and liver. nih.govnih.gov Functionally, cortodoxone has been demonstrated to be involved in critical physiological processes in the lamprey. As a mineralocorticoid, it plays a role in intestinal osmoregulation, which is vital for maintaining hydromineral balance as lampreys transition between freshwater and seawater. hmdb.canih.gov As a glucocorticoid, it is a stress-responsive hormone that mediates hepatic gluconeogenesis, the process of generating glucose to meet increased energy demands during stress. shaughnessylab.comnih.govresearchgate.net

The discovery of cortodoxone's central role in lampreys indicates that a complex and highly specific corticosteroid signaling system was already established over 500 million years ago, at the dawn of vertebrate evolution. nih.gov

Table 3: Comparative Functions of Cortodoxone

Feature Mammalian Systems Sea Lamprey (Non-Mammalian)
Primary Role Metabolic intermediate in cortisol synthesis wikipedia.orghmdb.ca Principal active corticosteroid hormone hmdb.canih.gov
Biological Activity Limited glucocorticoid activity wikipedia.org Functions as both a glucocorticoid and mineralocorticoid nih.gov
Key Functions Precursor to cortisol wikipedia.orghmdb.ca Stress response, gluconeogenesis, osmoregulation nih.govshaughnessylab.comnih.gov

| Governing Enzyme | Converted by 11β-hydroxylase to cortisol wikipedia.orghmdb.ca | 11β-hydroxylase activity is believed to be absent wikipedia.org |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H30O4 B1663625 17,21-Dihydroxypregn-4-ene-3,20-dione CAS No. 152-58-9

Properties

IUPAC Name

17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O4/c1-19-8-5-14(23)11-13(19)3-4-15-16(19)6-9-20(2)17(15)7-10-21(20,25)18(24)12-22/h11,15-17,22,25H,3-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHBHBVVOGNECLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C(=O)CO)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00859297
Record name 17,21-Dihydroxypregn-4-ene-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00859297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152-58-9
Record name Cortexolone
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18317
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Advanced Methodologies for Cortodoxone Detection and Quantification in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Cortodoxone Structural Elucidation and Biotransformation Product Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules, including steroids and their metabolites. nih.govmedchemexpress.com While mass spectrometry provides information about the mass and fragmentation of a molecule, NMR provides detailed insights into the specific arrangement of atoms and their connectivity, which is crucial for identifying unknown biotransformation products. nih.govmedchemexpress.com

In studies of cortodoxone metabolism, NMR is used to identify the exact structure of novel metabolites produced by enzymatic reactions. For instance, when cortodoxone was incubated with a bovine cytochrome P450(11β) reconstitution system, the resulting products were purified and analyzed by ¹H-NMR. nih.govgoogle.com This analysis led to the unequivocal identification of previously uncharacterized metabolites as 19-oxo-11-deoxycortisol and 18-hydroxy-11-deoxycortisol. nih.govgoogle.com The identification was based on characteristic chemical shifts and coupling patterns in the NMR spectrum that revealed specific structural modifications, such as hydroxylation at the 18- or 19-position. google.com Both one-dimensional (¹H) and two-dimensional (e.g., COSY) NMR experiments are often employed to confirm these structures. google.com

Development and Characterization of Genetically Encoded Biosensors for Specific Cortodoxone Detection

Genetically encoded biosensors are emerging as powerful tools for detecting specific molecules within living cells with high throughput and cost-efficiency. nih.gov These biosensors are engineered proteins, often based on fluorescent proteins, that change their optical properties upon binding to a target analyte. oup.com The development of a biosensor for cortodoxone would enable real-time monitoring of its concentration dynamics in cellular models.

The design of such a biosensor typically involves fusing a ligand-binding domain (LBD) that specifically recognizes the target molecule to a reporter system, such as a fluorescent protein or a transcriptional activator. The main challenge in developing a biosensor for cortodoxone lies in achieving high specificity, given the structural similarity among steroid hormones.

Research into biosensors for other steroids provides a framework for this development. For example, a genetically encoded biosensor for calcitriol (B1668218) was tested for its specificity against a panel of 15 other steroids. In this study, cortodoxone, even at a concentration ten times higher than that of the target ligand, induced a negligible response, demonstrating the high specificity of that particular biosensor but also highlighting the challenge of creating one for cortodoxone. Similarly, biosensors for cortisol have been developed using its native receptor, the glucocorticoid receptor, as the molecular recognition component. A similar strategy could potentially be adapted for cortodoxone, provided a sufficiently specific binding partner can be identified or engineered. The characterization of such a biosensor would involve evaluating its dynamic range, detection limit, specificity against other steroids, and response time.

Biosynthetic Pathways and Enzymatic Transformations of Cortodoxone

Steroidogenic Precursors and Endogenous Pathways Leading to Cortodoxone Synthesis

Cortodoxone is directly synthesized from its precursor, 17α-hydroxyprogesterone. wikipedia.orghmdb.ca This conversion is catalyzed by the enzyme 21-hydroxylase (cytochrome P450 21A2, or CYP21A2). wikipedia.orgnih.gov This enzyme introduces a hydroxyl group at the C21 position of the steroid molecule. In cases of 21-hydroxylase deficiency, a common cause of congenital adrenal hyperplasia, the levels of 17α-hydroxyprogesterone are elevated, while the production of cortodoxone and downstream cortisol is impaired. nih.govresearchgate.net

Enzymatic Conversion of Cortodoxone to Downstream Steroids

Once synthesized, cortodoxone is primarily a substrate for the final step in cortisol production, but alternative metabolic routes exist.

The principal metabolic fate of cortodoxone in the adrenal gland is its conversion to cortisol. wikipedia.orghmdb.ca This reaction is mediated by the mitochondrial enzyme 11β-hydroxylase, also known as cytochrome P450 11B1 (CYP11B1). wikipedia.orgresearchgate.net This enzyme facilitates the 11β-hydroxylation of cortodoxone, a critical reaction for the synthesis of cortisol, the primary glucocorticoid in humans. wikipedia.orgnih.gov In the absence or deficiency of 11β-hydroxylase, cortodoxone cannot be converted to cortisol, leading to its accumulation in the body. wikipedia.org

Table 1: Key Endogenous Enzymatic Conversions Involving Cortodoxone

PrecursorEnzymeProductPathway Significance
17α-Hydroxyprogesterone21-Hydroxylase (CYP21A2)Cortodoxone A primary step in glucocorticoid synthesis. wikipedia.orghmdb.ca
Cortodoxone 11β-Hydroxylase (CYP11B1)CortisolThe final and essential step in cortisol biosynthesis. wikipedia.orgresearchgate.net
Cortodoxone 17,20-Lyase activityAndrostenedione (B190577)An alternative pathway, significant when CYP11B1 is impaired. nih.govnih.gov

Research has uncovered an alternative metabolic pathway for cortodoxone. Studies using sheep and human adrenal incubations have shown that cortodoxone can be a precursor for the synthesis of androstenedione. nih.govnih.gov This conversion appears to be inversely related to the activity of 11β-hydroxylase; when the activity of this enzyme is impaired, cortodoxone is shunted towards the pathway leading to androstenedione synthesis. nih.govnih.gov This alternative route may help explain the increased levels of androstenedione observed in congenital adrenal hyperplasia caused by 11β-hydroxylase deficiency. nih.gov

Hydroxylation of Cortodoxone by Specific Cytochrome P450 Enzymes (e.g., CYP154C8, CYP260B1, BaCYP106A6) in In Vitro Systems

Various microbial cytochrome P450 enzymes have been studied for their ability to hydroxylate steroids, including cortodoxone and related compounds, in laboratory settings. These studies are valuable for understanding enzyme function and for potential biotechnological applications.

CYP154C8 : This enzyme, from Streptomyces sp., has been identified as a flexible steroid hydroxylase. nih.gov While direct hydroxylation of cortodoxone is not specified, studies show it hydroxylates related steroids. For instance, it hydroxylates progesterone (B1679170) and androstenedione at the 16α position and corticosterone (B1669441) at the C21 position. nih.gov Further investigation of a related enzyme, CYP154C7, revealed it also hydroxylates androstenedione and 17α-hydroxyprogesterone. nih.gov

CYP260B1 : The myxobacterial enzyme CYP260B1 from Sorangium cellulosum has been shown to be a novel steroid hydroxylase. researchgate.net In in vitro systems, CYP260B1 performs the regio- and stereoselective hydroxylation of cortodoxone to produce 6β-hydroxycortodoxone (6β-OH-RSS). researchgate.net This enzyme also acts as a 9α-hydroxylase for 11-deoxycorticosterone. nih.gov

BaCYP106A6 : A newly identified steroid hydroxylase from Bacillus sp., BaCYP106A6, was studied for its substrate preference. jmb.or.kr Bioconversion assays indicated that it catalyzes the hydroxylation of progesterone and androstenedione. However, little to no conversion was observed with 11β-hydroxysteroids like cortisol and corticosterone, suggesting a preference for substrates lacking the 11β-hydroxyl group. jmb.or.kr

Table 2: In Vitro Hydroxylation of Cortodoxone and Related Steroids by Microbial CYP Enzymes

EnzymeSource OrganismSubstrate(s)Major Product(s)Reference
CYP154C8 Streptomyces sp.Progesterone, Androstenedione, Corticosterone16α-hydroxyprogesterone, 16α-hydroxyandrostenedione, 21-hydroxycorticosterone nih.gov
CYP260B1 Sorangium cellulosumCortodoxone , 11-deoxycorticosterone6β-hydroxycortodoxone, 9α-OH 11-deoxycorticosterone researchgate.netnih.gov
BaCYP106A6 Bacillus sp.Progesterone, AndrostenedioneMonohydroxylated products (at C15) jmb.or.kr

In Vitro and Ex Vivo Organ/Tissue Culture Models for Studying Cortodoxone Metabolism

To study the complex pathways of steroid metabolism, including those involving cortodoxone, researchers utilize various experimental models that replicate physiological conditions in a controlled environment.

In Vitro Models : These models often involve incubating a compound with subcellular fractions or specific cell lines. Early studies investigated the metabolism of cortodoxone in vitro using liver and adrenal cortex preparations. nih.gov A widely used model for studying adrenal steroidogenesis is the human adrenal cortex-derived NCI-H295R cell line. qucosa.de This cell line expresses the key enzymes involved in steroid synthesis and allows for kinetic evaluation of metabolic pathways and the effects of inhibitors. qucosa.de Recombinant microorganisms, such as the fission yeast Schizosaccharomyces pombe engineered to express human CYP11B1, have also been used to efficiently convert cortodoxone to cortisol in vivo within the yeast cell system. nih.gov

Ex Vivo Models : These models use freshly isolated tissues or organs to study cellular functions and interactions in a context that more closely resembles the in vivo state. nih.goviu.edu For instance, ex vivo adrenal incubation studies have been instrumental in demonstrating the alternative pathway of androstenedione synthesis from cortodoxone. nih.gov This approach preserves the natural architecture and cell-cell interactions of the tissue, providing valuable insights into metabolic processes under near-physiological conditions. nih.govnih.gov

Molecular Mechanisms of Cortodoxone Action and Receptor Interactions

Glucocorticoid Receptor (GR) Binding and Functional Modulation by Cortodoxone

The primary actions of glucocorticoids are mediated through the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor. nih.govfrontiersin.org Upon binding a ligand like cortisol, the GR translocates from the cytoplasm to the nucleus, where it regulates the expression of target genes. frontiersin.orgnih.gov Cortodoxone interacts with this system, exhibiting a nuanced profile of both agonistic and antagonistic activities.

Cortodoxone's interaction with the glucocorticoid receptor is complex, with studies identifying it as both a glucocorticoid agonist and antagonist. medchemexpress.comselleckchem.comnih.gov This dual nature suggests that cortodoxone may act as a partial agonist. A partial agonist is a compound that binds to and activates a receptor but produces a submaximal response compared to a full agonist. In the presence of a full agonist, a partial agonist can act as a competitive antagonist by occupying the receptor and preventing the full agonist from binding and inducing a maximal response.

The human glucocorticoid receptor is primarily known to exist in two main isoforms, GRα and GRβ, which arise from alternative splicing. nih.gov GRα is the classic, functionally active receptor that binds to glucocorticoids and mediates their effects on gene transcription. nih.gov In contrast, GRβ does not bind glucocorticoids and is considered a modulator of GRα activity, often acting as a dominant negative inhibitor. nih.gov

While cortodoxone's activity is mediated through the GR, detailed studies characterizing the differential binding affinities and potencies of cortodoxone specifically for the GRα and GRβ subtypes are not extensively detailed in the public literature. The majority of research focuses on its interaction with the functional GRα isoform. The potency of cortodoxone as a glucocorticoid is significantly lower than that of cortisol, which is attributed to the absence of the 11β-hydroxyl group. wikipedia.org

Table 1: Major Glucocorticoid Receptor Isoforms and Their General Functions

Receptor Isoform Ligand Binding General Function
GRα Binds glucocorticoids (e.g., cortisol, dexamethasone (B1670325), cortodoxone) The classic receptor that, upon ligand binding, translocates to the nucleus and acts as a transcription factor to regulate gene expression. nih.gov

| GRβ | Does not bind glucocorticoids | Acts as a modulator of GRα, often inhibiting its transcriptional activity. nih.gov |

The genomic mechanism of glucocorticoid action involves the diffusion of the steroid across the cell membrane and binding to the GR in the cytoplasm. frontiersin.org This binding event causes the dissociation of chaperone proteins, and the activated ligand-receptor complex translocates into the nucleus. nih.govyoutube.com Within the nucleus, the GR complex typically dimerizes and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) located in the promoter regions of target genes. youtube.comnih.gov This binding can either activate (transactivation) or repress (transrepression) gene transcription. frontiersin.orgyoutube.com

Interactions of Cortodoxone with Other Steroid Receptors

The biological effects of a steroid are defined by its binding affinity and specificity for its primary receptor, as well as its cross-reactivity with other related steroid receptors. Cortodoxone's structure allows for significant interactions with receptors other than the GR, most notably the mineralocorticoid receptor.

The mineralocorticoid receptor (MR) is crucial for regulating electrolyte and fluid balance and is activated by the mineralocorticoid hormone aldosterone. glpbio.comnih.gov However, the MR also possesses an equally high affinity for glucocorticoids like cortisol. nih.govresearchgate.net In classic mineralocorticoid-responsive tissues, such as the kidney, the MR is protected from being overwhelmed by the much higher circulating concentrations of cortisol by the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2). nih.govstratech.co.uk This enzyme converts cortisol into cortisone (B1669442), which has a low affinity for the MR.

Cortodoxone is 11-deoxycortisol, meaning it lacks the hydroxyl group at the 11th position that is the substrate for 11β-HSD2 inactivation. wikipedia.org Consequently, cortodoxone can bind to and activate the MR in tissues where this protective enzyme is expressed, potentially leading to mineralocorticoid-like effects. This is highly significant in certain pathological conditions, such as congenital adrenal hyperplasia due to 11β-hydroxylase deficiency, where the accumulation of cortodoxone can lead to hypertension and sodium retention through MR activation. wikipedia.org Furthermore, in primitive vertebrates like the sea lamprey, 11-deoxycortisol serves as the primary corticosteroid, exhibiting both glucocorticoid and mineralocorticoid activities. wikipedia.org

The specificity of a steroid hormone is determined by its molecular structure. Allergic cross-reactivity between corticosteroids is well-documented and is based on structural similarities. oatext.com Corticosteroids are often classified into groups for this purpose; for instance, hydrocortisone (B1673445) (cortisol) is in Group A. researchgate.net Given that cortodoxone's structure differs from cortisol only by the absence of the C11-hydroxyl group, it would be expected to share a similar cross-reactivity profile.

Its position as an intermediate in steroidogenesis, synthesized from 17α-hydroxyprogesterone and converted to cortisol, places it structurally between progestins and mature glucocorticoids. wikipedia.org This structure facilitates its binding to both the glucocorticoid and mineralocorticoid receptors. The potential for cross-reactivity underscores the importance of understanding the complete receptor binding profile of a steroid to predict its full range of biological effects.

Table 2: Structural Comparison of Cortodoxone and Related Steroids

Compound Key Structural Features Primary Receptor(s)
Cortodoxone C21 steroid, lacks C11-OH group, has C17-OH and C21-OH groups. nih.gov GR (partial agonist/antagonist), MR medchemexpress.comnih.gov
Cortisol C21 steroid, has C11-OH, C17-OH, and C21-OH groups. GR, MR nih.gov
Aldosterone C21 steroid, has C11-OH group and an aldehyde at C18. MR glpbio.com

| Progesterone (B1679170) | C21 steroid, lacks C11-OH, C17-OH, and C21-OH groups. | Progesterone Receptor (PR) |

Non-Receptor Mediated Cellular Activities and Signaling Pathways Regulated by Cortodoxone

Cortodoxone, also known as 11-deoxycortisol, extends its influence beyond traditional receptor binding, engaging in a variety of cellular activities and signaling pathways. nih.gov Its role as a glucocorticoid antagonist and a precursor in steroidogenesis underpins its complex interactions within cellular environments. nih.gov

Cortodoxone has been identified as a modulator of Tryptophan Oxygenase (TO) activity, an essential enzyme in the tryptophan metabolism pathway. Research indicates that cortodoxone administration can lead to an increase in TO activity. nih.gov This effect is significant as TO activity is a key regulatory point in the kynurenine (B1673888) pathway, and its induction is often associated with glucocorticoid action.

The development of TO activity is linked to glucocorticoid release, and its absence can be observed in adrenalectomized animals. nih.gov Treatment with glucocorticoids like cortisol can restore this enzymatic activity, a process dependent on both new protein and RNA synthesis. nih.gov Cortodoxone's ability to increase TO activity suggests it engages with similar pathways, likely promoting the synthesis of the enzyme protein. nih.govnih.gov This modulation is a critical aspect of its biochemical profile, impacting amino acid metabolism and related physiological processes.

Table 1: Research Findings on Cortodoxone and Tryptophan Oxygenase (TO) Activity

Parameter Observation Context Reference
TO Activity Increased Following administration of cortodoxone (100 mg/kg; i.p.) nih.gov
Enzyme Development Dependent on glucocorticoids Adrenalectomy prevents the natural development of TO activity in young rats. nih.gov
Mechanism of Induction Requires protein and RNA synthesis Inhibition of synthesis by cycloheximide (B1669411) or actinomycin (B1170597) D blocks the cortisol-induced rise in TO activity. nih.gov

| Enzyme Protein Levels | Increased | The rise in TO activity is due to increased synthesis of the enzyme, not decreased degradation. | nih.gov |

Cortodoxone has been shown to be a positive regulator of T cell immune functions under normal physiological conditions. nih.gov It actively participates in the modulation of T cell proliferation and activation, processes fundamental to the adaptive immune response. nih.gov

Systemic studies in healthy individuals have revealed a positive correlation between serum levels of 11-deoxycortisol and the numbers of lymphoid cell subsets, particularly naive and memory T cell populations. nih.gov In vitro experiments have substantiated these findings, demonstrating that cortodoxone directly promotes T cell proliferation. nih.govnih.gov For instance, at nanomolar concentrations, cortodoxone has been observed to significantly augment the proliferation of CD3+ T cells. nih.gov

Furthermore, cortodoxone influences T cell differentiation, specifically promoting Th17 polarization in response to stimuli like Candida albicans. This is evidenced by an upregulation of C. albicans-induced Interleukin-17 (IL-17) production in the presence of cortodoxone. nih.govnih.gov These findings collectively suggest that cortodoxone acts as an immunomodulator, enhancing specific T cell-mediated immune responses.

Table 2: Research Findings on Cortodoxone's Role in T Cell Function

Parameter Observation Experimental Context Reference
T Cell Proliferation Positively regulated/augmented In vitro studies using cortodoxone concentrations from 0.001 to 10 nM. nih.gov
Lymphoid Cell Numbers Positively associated with 11-deoxycortisol levels Systemic study in healthy volunteers, corrected for age, sex, and oral contraceptive use. nih.gov
Th17 Polarization Promoted In vitro experiments showed enhanced Candida-induced Th17 polarization. nih.gov

| IL-17 Production | Significantly upregulated | Observed in response to C. albicans stimulation in the presence of cortodoxone. | nih.gov |

Research on the IM-9 line of cultured human lymphocytes has demonstrated that cortodoxone can influence insulin (B600854) receptor dynamics. nih.govnih.gov Along with cortisol, cortodoxone was found to increase both the binding of insulin and the quantity of insulin-receptor mRNA in a manner that was dependent on both time and dose. nih.gov

This increase in insulin binding is attributed to a higher number of insulin receptors present on the cell surface. nih.gov The mechanism involves an enhanced synthesis of the insulin receptor's pro-receptor, which is preceded by an increase in all four types of insulin-receptor mRNA. nih.govnih.gov This effect on mRNA levels was not hindered by cycloheximide, indicating that the process does not require new protein synthesis and points towards a direct effect on gene expression. nih.govnih.gov

The relative potencies of different steroids in these studies suggested that these effects are mediated through the glucocorticoid receptor. nih.gov These findings indicate that cortodoxone can directly modulate the expression of the insulin receptor gene, thereby increasing the cell's capacity to bind insulin. nih.govnih.gov

Table 3: Research Findings on Cortodoxone's Influence on Insulin Receptors in IM-9 Lymphocytes

Parameter Effect of Cortodoxone Details Reference
Insulin Binding Increased Effect is time- and dose-dependent. nih.gov
Insulin Receptor Number Increased at the cell surface This is the direct cause of the increased binding. nih.gov
Insulin-Receptor mRNA Increased All four mRNA species for the receptor were elevated. nih.govnih.gov
Pro-receptor Synthesis Increased A 3-4 fold increase in synthesis was associated with the cortisol-induced mRNA increase. nih.govnih.gov

| Mediating Receptor | Glucocorticoid Receptor | The relative potency of various steroids points to the involvement of this receptor. | nih.gov |

Table of Mentioned Compounds

Compound Name Other Names
Cortodoxone 11-Deoxycortisol, Cortexolone, Reichstein's Substance S
Cortisol Hydrocortisone
Cycloheximide
Actinomycin D Dactinomycin
Interleukin-17 IL-17
Dexamethasone

Investigation of Structure Activity Relationships Sar for Cortodoxone and Its Analogs

Correlations Between Cortodoxone Molecular Structure and Glucocorticoid Receptor Affinity

The affinity of a steroid for the glucocorticoid receptor is determined by a complex interplay of hydrophobic interactions and specific hydrogen bonds within the receptor's ligand-binding domain. The foundational structure of cortodoxone, a pregnane (B1235032) steroid with hydroxyl groups at the C17α and C21 positions, provides the essential framework for this binding. wikipedia.org The absence of the 11β-hydroxyl group, which is characteristic of cortisol, significantly diminishes its glucocorticoid activity, highlighting the critical role of this particular functional group in establishing high-affinity binding and subsequent receptor activation. researchgate.net

Studies comparing the relative binding affinities of various steroids provide insight into the structural requirements for GR interaction. While specific binding affinity data for cortodoxone can vary between studies and assay conditions, it consistently demonstrates lower affinity than cortisol and synthetic glucocorticoids like dexamethasone (B1670325). This lower affinity is directly attributable to the lack of the 11β-hydroxyl group, which forms a critical hydrogen bond with the receptor.

Table 1: Relative Binding Affinity of Selected Steroids for the Glucocorticoid Receptor

Compound Key Structural Features Relative Binding Affinity (Compared to Dexamethasone)
Cortodoxone 11-deoxy Low
Cortisol 11β-hydroxy Moderate
Dexamethasone 9α-fluoro, 16α-methyl High
Budesonide 16α,17α-acetal Very High

This table provides a qualitative comparison based on established structure-activity relationships for glucocorticoids.

Impact of Specific Structural Modifications on Cortodoxone's Biological Activity and Receptor Selectivity

Systematic structural modifications of the cortodoxone molecule have been explored to create analogs with altered biological activities and receptor selectivities. These modifications can enhance glucocorticoid or mineralocorticoid activity, or in some cases, confer antagonistic properties.

One area of investigation has been the hydroxylation of cortodoxone at various positions. For example, the synthesis of 6α- and 6β-hydroxylated derivatives of cortodoxone has been reported. nih.gov The introduction of a hydroxyl group at the C6 position can influence both the electronic properties and the conformation of the steroid A-ring, thereby altering its interaction with the receptor. While detailed biological activity data for these specific cortodoxone derivatives is limited in the public domain, studies on other corticosteroids show that 6α-hydroxylation can sometimes enhance anti-inflammatory activity. Conversely, such modifications can also impact the metabolic stability of the compound. For instance, CYP3A4, a key enzyme in drug metabolism, is known to catalyze the 6β-hydroxylation of cortisol and cortisone (B1669442), suggesting that similar modifications to cortodoxone would affect its pharmacokinetic profile. nih.govresearchgate.net

Other modifications known to significantly impact glucocorticoid activity include:

Halogenation at C9: The introduction of a fluorine atom at the 9α-position generally increases both glucocorticoid and mineralocorticoid activity.

Substitution at C16: Methyl or hydroxyl groups at the C16 position can increase anti-inflammatory potency while minimizing mineralocorticoid side effects.

Acetal (B89532) Formation at C16/C17: The formation of an acetal between the 16α- and 17α-hydroxyl groups, as seen in compounds like budesonide, can dramatically increase glucocorticoid receptor affinity. drugbank.com

While cortodoxone itself lacks the 16α-hydroxyl for such acetal formation, the principles guide the design of more complex analogs. The goal of these modifications is often to create "dissociated" steroids, which retain the anti-inflammatory (transrepression) effects of glucocorticoids while minimizing the metabolic (transactivation) side effects.

Table 2: Effect of Structural Modifications on Glucocorticoid Activity

Modification Site Substituent General Effect on Glucocorticoid Activity General Effect on Mineralocorticoid Activity
C6 6α-OH Variable, can enhance anti-inflammatory activity Variable
C9 9α-F Increases Increases
C11 11β-OH Significantly Increases Increases
C16 16α-CH₃ or 16α-OH Increases Decreases
C17/C21 Esterification Can increase lipophilicity and potency Variable

This table summarizes general trends observed across various corticosteroid series.

Chemoenzymatic and Chemical Synthesis Strategies for Cortodoxone Derivatives and Analogs for SAR Studies

The generation of cortodoxone derivatives for SAR studies relies on both traditional chemical synthesis and modern chemoenzymatic approaches. These strategies allow for the precise introduction of functional groups at various positions on the steroid nucleus.

Chemical Synthesis: Traditional chemical synthesis provides the flexibility to introduce a wide range of modifications. For example, the synthesis of 6α- and 6β-hydroxylated derivatives of cortodoxone has been achieved through methods like autoxidation or oxidation with 3-chloroperbenzoic acid of the corresponding 3-methoxy-pregna-3,5-diene intermediates. nih.gov Further chemical steps, such as oxidation using pyridinium (B92312) chlorochromate, can be employed to create additional analogs. nih.gov The synthesis of more complex analogs often involves multi-step sequences with careful protection and deprotection of functional groups to achieve the desired regioselectivity. For instance, the synthesis of A-ring phenyl derivatives of metyrapone, a compound structurally related to cortodoxone and known to inhibit steroid 11β-hydroxylase, has been undertaken to explore SAR for enzyme inhibition. nih.gov

Chemoenzymatic Synthesis: Chemoenzymatic strategies are increasingly being employed for the synthesis of steroid derivatives due to the high regio- and stereoselectivity offered by enzymes. researchgate.net This approach combines the versatility of chemical reactions with the precision of biocatalysis. Enzymes such as hydroxylases, dehydrogenases, and reductases can introduce functional groups at specific positions that are often difficult to modify using conventional chemical methods.

Recent advancements have highlighted the use of engineered enzymes for targeted steroid functionalization. For example, novel C14α-hydroxylases have been identified and engineered to be highly regioselective and efficient in synthesizing a variety of C14α-hydroxy steroids. biorxiv.org These hydroxylated intermediates can then be chemically transformed into a diverse range of analogs, including those with Δ14-olefins or other functional groups at the C14 position. biorxiv.orgresearchgate.net Similarly, chemoenzymatic strategies are being developed for the efficient synthesis of steroidal drugs from biorenewable sources like phytosterols, which could be adapted for the production of cortodoxone analogs. nih.govacs.org The use of enzymes like 3-alpha-hydroxysteroid dehydrogenase has been reported for the enzymatic reduction of A-ring unsaturated cortodoxone derivatives to produce the corresponding tetrahydro steroids for further study.

These synthetic strategies are indispensable for generating a diverse library of cortodoxone analogs, which is essential for comprehensive SAR studies. The resulting data helps in building predictive models for glucocorticoid receptor binding and in the rational design of new steroid-based therapeutics with improved pharmacological profiles.

Theoretical and Computational Studies of Cortodoxone

Molecular Docking and Dynamics Simulations of Cortodoxone-Receptor Interactions

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interaction between a ligand, such as cortodoxone, and its protein receptor. nih.gov Docking predicts the preferred binding orientation and affinity of a ligand to a receptor, while MD simulations provide a dynamic view of the complex over time, revealing conformational changes and the stability of interactions. nih.govcambridgemedchemconsulting.com

The primary target for cortodoxone is the glucocorticoid receptor (GR), a nuclear receptor that regulates a wide array of biological processes. nih.govfrontiersin.org MD simulations have been employed to understand how different agonists, including cortodoxone (referred to as 'cor' in some studies), induce distinct conformational changes in the GR's ligand-binding domain (LBD), ultimately influencing their efficacy. frontiersin.org

One detailed study performed multiple-microsecond MD simulations on the GR-LBD bound to five different agonists: dexamethasone (B1670325), prednisone, and others, including cortodoxone. frontiersin.org The study revealed that while cortodoxone is an agonist, it is one of the least effective in this group, with a relative efficacy of 77% compared to the potent dexamethasone (100%). frontiersin.org The simulations aimed to uncover the structural basis for this difference. The findings indicated that the efficacy of a ligand is correlated with the extent of allosteric communication between the ligand-binding pocket and the binding site for the cofactor TIF2. frontiersin.org Specifically, a positive correlation was found between ligand efficacy and the interaction between two key residues, D590 and T739, which are crucial for this allosteric communication. frontiersin.org The less effective agonism of cortodoxone is associated with a weaker induction of this specific conformational signaling. frontiersin.org

The dynamic nature of these simulations allows for the observation of subtle changes in protein conformation that are not apparent from static structures. By analyzing the trajectory of the atoms over time, researchers can identify key residues and interaction networks that stabilize the ligand-receptor complex and are essential for biological activity. nih.govnih.gov

Table 1: Research Findings from Molecular Dynamics Simulations of Cortodoxone-Glucocorticoid Receptor Interaction
ParameterFindingSignificanceReference
Relative EfficacyCortodoxone exhibited 77% efficacy compared to dexamethasone (100%).Quantifies cortodoxone as a weaker partial agonist of the glucocorticoid receptor. frontiersin.org
Conformational DynamicsLigand binding induces distinct conformational changes in the cofactor (TIF2) binding region.The specific conformation induced by the ligand dictates its functional output (efficacy). frontiersin.org
Allosteric CommunicationA communication pathway between the ligand- and cofactor-binding pockets was identified.Explains how the binding of a ligand like cortodoxone can influence regions of the receptor distant from the binding site. frontiersin.org
Key Interacting ResiduesResidues D590 and T739 were identified as critical for the allosteric communication correlated with ligand efficacy.Provides specific molecular targets for understanding agonist activity and for designing new receptor modulators. frontiersin.org

In Silico Prediction of Cortodoxone Metabolic Pathways and Enzyme Interactions

In silico metabolism prediction uses computational models to determine the metabolic fate of a chemical compound. nih.gov These tools are broadly categorized into ligand-based and structure-based approaches. creative-biolabs.com Ligand-based methods use the chemical structure of a compound to predict its metabolism based on known biotransformations of similar molecules, while structure-based methods model the interaction between the compound and specific metabolic enzymes, such as those from the Cytochrome P450 (CYP) superfamily. creative-biolabs.comnih.gov

The primary and most well-documented metabolic transformation of cortodoxone in humans is its conversion to cortisol. wikipedia.org This reaction is a critical step in steroidogenesis.

Reaction: Cortodoxone is converted to Cortisol.

Enzyme: This transformation is catalyzed by 11β-hydroxylase (CYP11B1). wikipedia.org

This conversion is a Phase I hydroxylation reaction, a common metabolic pathway for steroids. Computational tools can predict such sites of metabolism (SOMs) with high accuracy. nih.gov Programs like SMARTCyp or rule-based expert systems analyze the chemical structure of cortodoxone and, based on reactivity models, would identify the 11-position as a likely site for hydroxylation by a P450 enzyme. cambridgemedchemconsulting.com These predictions are based on factors like the accessibility of the atomic site and the chemical reactivity of the C-H bond. nih.gov

Beyond this primary pathway, in silico tools can predict other potential metabolic transformations. By applying a comprehensive library of known Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) biotransformation rules, these programs can generate a network of potential metabolites. news-medical.netnih.gov For a steroid like cortodoxone, this could include further hydroxylation at other positions or conjugation with glucuronic acid or sulfate (B86663) to increase water solubility for excretion.

Table 2: In Silico-Corroborated Metabolic Pathway of Cortodoxone
SubstrateMetabolic ReactionProductCatalyzing EnzymeReference
Cortodoxone11β-Hydroxylation (Phase I)Cortisol11β-hydroxylase (CYP11B1) wikipedia.org

Quantum Chemical Analyses of Cortodoxone Reactivity and Stability

Quantum chemistry methods, particularly Density Functional Theory (DFT), are used to study the electronic structure of molecules, providing deep insights into their intrinsic reactivity and stability. researchgate.netcore.ac.uk These methods solve approximations of the Schrödinger equation to calculate the electron density of a molecule, from which a wide range of chemical properties can be derived. core.ac.uk While specific DFT studies on cortodoxone are not prevalent in the literature, the application of these methods can be described theoretically.

A quantum chemical analysis of cortodoxone would focus on several key areas:

Geometric Optimization: The first step is to calculate the most stable three-dimensional structure of the molecule by finding the geometry with the minimum energy. This provides precise bond lengths and angles. researchgate.net

Electronic Properties: DFT can be used to map the distribution of electrons within the cortodoxone molecule. This includes calculating the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is a critical indicator of chemical reactivity and kinetic stability. nih.gov

Reactivity Descriptors: By analyzing the electron density, one can generate an electrostatic potential (ESP) map. This map visualizes the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. For cortodoxone, the oxygen atoms of the carbonyl and hydroxyl groups would be identified as electron-rich sites susceptible to interaction with electrophiles or hydrogen bond donors. nih.gov

These computational analyses provide a fundamental understanding of cortodoxone's chemical behavior, complementing experimental observations and simulation-based studies. rsc.org

Table 3: Theoretical Quantum Chemical Analyses Applicable to Cortodoxone
Type of AnalysisCalculated PropertyScientific Insight ProvidedReference
Geometric OptimizationMinimum energy conformation (bond lengths, angles)Provides the most stable 3D structure for use in other calculations (e.g., docking). researchgate.net
Frontier Molecular Orbital (FMO) TheoryHOMO/LUMO energies and distributionIdentifies sites of kinetic reactivity and provides an estimate of chemical stability. nih.gov
Electrostatic Potential (ESP) MappingElectron density and charge distributionVisualizes electron-rich/poor regions, predicting sites for non-covalent interactions and reactions. nih.gov
Transition State TheoryActivation energy (ΔG‡) and reaction energy (ΔG)Determines the kinetic and thermodynamic favorability of a potential metabolic reaction. researchgate.net

Q & A

Q. What are the validated analytical methods for characterizing CORTODOXONE’s purity and structural integrity?

Methodological Answer:

  • Employ High-Performance Liquid Chromatography (HPLC) with UV-Vis detection to quantify purity, ensuring a retention time comparison against certified reference standards .
  • Use Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural identity, cross-referencing spectral data with published spectra for analogous compounds. For novel derivatives, include 2D NMR (e.g., COSY, HSQC) to resolve complex spin systems .
  • Supplement with mass spectrometry (MS) to verify molecular weight and fragmentation patterns. Electrospray ionization (ESI-MS) is recommended for polar derivatives, while GC-MS suits volatile analogs .

Q. How should researchers design in vitro assays to assess CORTODOXONE’s biological activity?

Methodological Answer:

  • Define dose-response curves using at least five concentrations (e.g., 1 nM–100 µM) to calculate IC₅₀/EC₅₀ values. Include positive and negative controls (e.g., solvent-only and known inhibitors/agonists) .
  • Select cell lines or enzyme systems relevant to CORTODOXONE’s hypothesized mechanism (e.g., kinase inhibition assays if targeting signaling pathways). Validate assay reproducibility via triplicate runs across three independent experiments .
  • Address confounding factors: pre-treat cells with serum-free media to minimize protein-binding interference, and confirm compound stability under assay conditions via post-assay HPLC analysis .

Advanced Research Questions

Q. What strategies resolve contradictions in CORTODOXONE’s pharmacokinetic (PK) data across preclinical studies?

Methodological Answer:

  • Conduct a systematic review following PRISMA guidelines to aggregate PK data, stratifying results by variables like species (rodent vs. non-rodent), administration route, and analytical methodology .
  • Perform meta-regression analysis to identify covariates (e.g., lipid solubility, metabolic enzyme polymorphisms) contributing to variability. Use tools like RevMan or R’s metafor package for statistical synthesis .
  • Validate findings via physiologically based pharmacokinetic (PBPK) modeling to simulate interspecies differences and extrapolate human PK parameters .

Q. How can researchers optimize experimental designs for studying CORTODOXONE’s mechanism of action in complex biological systems?

Methodological Answer:

  • Integrate multi-omics approaches : Transcriptomics (RNA-seq) to identify differentially expressed genes, proteomics (LC-MS/MS) for protein interaction networks, and metabolomics (NMR or GC-MS) to map metabolic perturbations .
  • Apply CRISPR-Cas9 gene editing to create knockout models of putative targets, followed by rescue experiments to confirm CORTODOXONE’s specificity .
  • Use single-cell sequencing to dissect heterogeneous cellular responses, particularly in tumor microenvironments or neuronal networks .

Q. What methodologies address reproducibility challenges in CORTODOXONE’s toxicity studies?

Methodological Answer:

  • Adopt Good Laboratory Practice (GLP) standards for in vivo studies: randomize animal cohorts, blind evaluators to treatment groups, and include vehicle/negative controls .
  • Apply high-content screening (HCS) in vitro to quantify sublethal endpoints (e.g., mitochondrial membrane potential, ROS production) across multiple cell types .
  • Use toxicogenomics to identify biomarker panels predictive of organ-specific toxicity, correlating transcriptomic data with histopathology findings .

Key Considerations for Researchers

  • Ethical Compliance : For studies involving human-derived samples, secure informed consent and anonymize data per institutional review board (IRB) protocols .
  • Data Transparency : Archive raw datasets (e.g., NMR spectra, dose-response curves) in repositories like Zenodo or Figshare, adhering to FAIR principles .
  • Interdisciplinary Collaboration : Engage computational chemists for molecular docking studies and statisticians for power analysis during experimental design .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.